2-Methylene-5,8-dioxaspiro[3.4]octane
Overview
Description
2-Methylene-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is characterized by its unique spirocyclic structure, which includes a methylene group and two oxygen atoms forming a dioxaspiro ring. This compound is primarily used in research settings and is not intended for human or veterinary use.
Chemical Reactions Analysis
2-Methylene-5,8-dioxaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methylene group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include standard laboratory reagents and conditions such as room temperature, inert atmosphere, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methylene-5,8-dioxaspiro[3.4]octane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Medicine: Research into potential pharmaceutical applications of spirocyclic compounds may involve this compound as a model or precursor.
Mechanism of Action
The mechanism of action of 2-Methylene-5,8-dioxaspiro[3.4]octane is not well-documented. its effects are likely related to its spirocyclic structure, which can interact with various molecular targets and pathways. The methylene group and dioxaspiro ring may play roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Methylene-5,8-dioxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: Another spirocyclic compound with a different ring structure.
Spiro[3.3]heptane: A smaller spirocyclic compound with fewer carbon atoms.
Spiro[5.5]undecane: A larger spirocyclic compound with more carbon atoms.
Properties
IUPAC Name |
2-methylidene-5,8-dioxaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGVIFWXQMWTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.